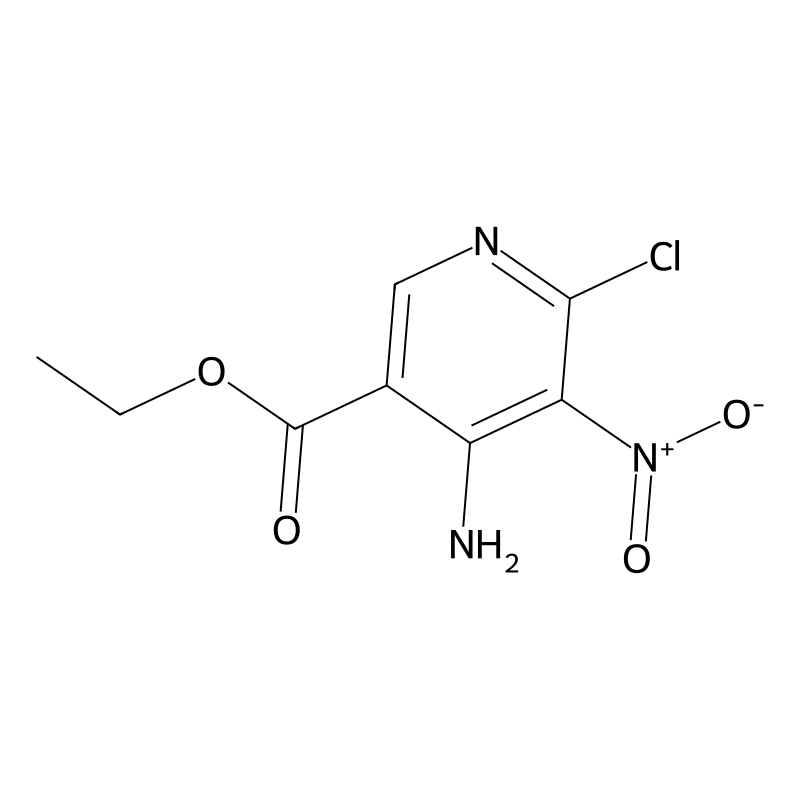

Ethyl 4-amino-6-chloro-5-nitronicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Pharmacology

Methods of Application: Numerous methods for the synthesis of pyrimidines are described.

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Scientific Field: Medicinal Chemistry

Methods of Application: Researchers synthesize various scaffolds of indole for screening different pharmacological activities.

Results or Outcomes: From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities.

Ethyl 4-amino-6-chloro-5-nitronicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 245.62 g/mol. It is categorized as a nitro-substituted pyridine derivative, featuring both an amino group and a chlorine atom, which contribute to its unique chemical properties. The compound is often used in various synthetic applications due to its reactive functional groups.

- Hydrolysis: The ester group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol.

- Reduction: The nitro group can be reduced to an amine or hydroxylamine under specific reducing conditions, which can modify its biological activity and reactivity.

- Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the 6-position of the pyridine ring .

Ethyl 4-amino-6-chloro-5-nitronicotinate can be synthesized through several methods:

- Nitration of Pyridine Derivatives: Starting from a suitable pyridine derivative, nitration can introduce the nitro group at the 5-position, followed by chlorination at the 6-position.

- Amine Substitution: The introduction of the amino group can be achieved through nucleophilic substitution reactions involving appropriate amines.

- Esterification: The final step typically involves esterification of the carboxylic acid derivative with ethanol to yield ethyl 4-amino-6-chloro-5-nitronicotinate .

The compound finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug development.

- Agricultural Chemistry: It may have applications as a pesticide or herbicide due to its reactive nature and potential biological effects.

- Chemical Research: As a building block in organic synthesis, it can be utilized for creating more complex molecules .

Ethyl 4-amino-6-chloro-5-nitronicotinate shares structural similarities with other compounds in the nitro-pyridine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-amino-6-chloro-5-nitronicotinate | C8H8ClN3O4 | Contains both amino and nitro groups; chlorinated |

| Ethyl 4-amino-5-nitronicotinate | C8H8N3O4 | Lacks chlorine; different position of nitro group |

| 6-Chloro-5-nitronicotinic acid | C6H3ClN2O4 | No ethyl group; simpler structure |

| Methyl 4-amino-6-chloro-5-nitronicotinate | C7H8ClN3O4 | Methyl instead of ethyl; similar reactivity |

Ethyl 4-amino-6-chloro-5-nitronicotinate is unique due to its combination of functional groups and structural features that may enhance its reactivity and biological activity compared to similar compounds.